Methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate
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Overview
Description
Methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate is a heterocyclic compound that features a unique structure combining a benzene ring with an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminophenol derivatives with fluorinated carboxylic acids, followed by cyclization to form the oxazepine ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzymes or activation of receptors. The exact pathways and targets depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylic acid methyl ester
- 4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives
Uniqueness
Methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10FNO4 |
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Molecular Weight |
239.20 g/mol |
IUPAC Name |
methyl 8-fluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C11H10FNO4/c1-16-11(15)6-4-8-9(5-7(6)12)17-3-2-10(14)13-8/h4-5H,2-3H2,1H3,(H,13,14) |
InChI Key |
KNHOBIONYVKBEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1F)OCCC(=O)N2 |
Origin of Product |
United States |
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